Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride
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Overview
Description
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is an organic compound with a unique bicyclic structure. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.2]oct-5-ene with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The double bond in the bicyclic structure allows for addition reactions with electrophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can add across the double bond in the presence of catalysts or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while addition of bromine would result in a dibromo compound.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.
Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride: Similar in structure but contains a fluoride group instead of chloride.
Bicyclo[2.2.2]oct-5-ene-2-one: Contains a ketone group instead of a sulfonyl chloride group.
Bicyclo[2.2.2]octane-2,3-diol: Contains hydroxyl groups instead of a sulfonyl chloride group.
Uniqueness
Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is unique due to its combination of a bicyclic structure and a highly reactive sulfonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C8H11ClO2S |
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Molecular Weight |
206.69 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2 |
InChI Key |
KUSWQPZZNDPPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1CC2S(=O)(=O)Cl |
Origin of Product |
United States |
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